3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

Select this precise 5-chloro-2-(trifluoromethoxy)phenylpropionic acid for PPAR-modulator programs. Unlike 5-fluoro or 2-CF3 analogs, its unique -OCF3 pharmacophore delivers distinct electronic distribution and conformational bias critical for target engagement—validated in patent literature for PPAR transcription-activating agents. With XLogP3=3.5 and TPSA=46.5 Ų, it provides superior lipophilicity for membrane-permeability optimization while preserving hydrogen-bonding capacity. Ideal for constructing fluorinated libraries in medicinal chemistry and agrochemical discovery. Avoid SAR-compromising generic substitutes that fall outside validated chemical space.

Molecular Formula C10H8ClF3O3
Molecular Weight 268.61 g/mol
CAS No. 1092461-23-8
Cat. No. B1441381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid
CAS1092461-23-8
Molecular FormulaC10H8ClF3O3
Molecular Weight268.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CCC(=O)O)OC(F)(F)F
InChIInChI=1S/C10H8ClF3O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16)
InChIKeyBGMVEBGXMOOICV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (CAS 1092461-23-8): Procurement-Focused Overview


3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (CAS 1092461-23-8) is a synthetic, fluorinated aromatic propanoic acid derivative with the molecular formula C10H8ClF3O3 and a molecular weight of 268.62 g/mol . It is a solid at ambient temperature and is typically supplied at a purity of 97% or higher . The compound features a unique substitution pattern on the phenyl ring, combining a chloro group at the 5-position and a trifluoromethoxy group at the 2-position, which imparts distinct physicochemical properties and serves as a valuable intermediate or building block in medicinal chemistry and agrochemical research, particularly in the development of Peroxisome Proliferator-Activated Receptor (PPAR) modulators [1].

Why Generic Substitution Fails for 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid in Precision Research


In medicinal chemistry, subtle alterations in substituent position and electronic nature dramatically alter a compound's biological profile. Replacing 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid with a close analog like its 5-fluoro derivative (CAS 1092460-96-2) or its 5-chloro-2-(trifluoromethyl) counterpart (CAS 916420-80-9) is not a trivial exchange. The trifluoromethoxy group (-OCF3) is a distinct pharmacophore from the trifluoromethyl group (-CF3), exhibiting a different conformation and electronic distribution that affects target binding [1]. Furthermore, the position of the halogen (chloro vs. fluoro) influences molecular recognition and metabolic stability. Therefore, assuming functional equivalence among in-class propionic acid derivatives without direct comparative data can compromise assay reproducibility and invalidate structure-activity relationship (SAR) studies, making precise compound selection critical for reliable outcomes.

Quantitative Differentiation Guide for 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid vs. Key Analogs


Lipophilicity Modulation: Quantifying the Impact of the 5-Chloro-2-trifluoromethoxy Substitution Pattern

The compound's lipophilicity, a key determinant of membrane permeability and bioavailability, is quantified by its computed XLogP3 value. Compared to its 5-fluoro analog and the non-halogenated parent, 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid exhibits a higher XLogP3, suggesting enhanced passive diffusion across biological membranes [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Polar Surface Area and Hydrogen Bonding Profile: Differentiating Molecular Recognition Potential

The topological polar surface area (TPSA) and hydrogen bonding capacity influence a compound's ability to cross the blood-brain barrier and interact with polar protein pockets. The target compound possesses a TPSA of 46.5 Ų, which is identical to its close regioisomer, but its heavy atom count and molecular weight differ from non-halogenated analogs, providing a distinct physicochemical fingerprint for SAR analysis [1].

Molecular Recognition Drug-Likeness SAR Studies

Thermodynamic Stability: Boiling Point Variation Indicates Differential Physical Behavior

Differences in substituents directly affect a compound's boiling point, which is a practical consideration for purification (e.g., distillation) and handling. While experimental data for the target compound is limited, predicted boiling point data for its 5-fluoro analog shows a measurable difference, highlighting the impact of halogen substitution on intermolecular interactions [1].

Process Chemistry Purification Formulation

PPAR Agonist Activity: Specific Substitution Pattern Validated in Patent Literature

The 5-chloro-2-(trifluoromethoxy)phenyl motif is explicitly claimed within a broader genus of compounds as potent activators of Peroxisome Proliferator-Activated Receptors (PPARs), which are key targets for diabetes and dyslipidemia [1]. While a direct, single-target IC50 comparison is not publicly available, the patent's specific inclusion of compounds with a 'chloro' at the 5-position and 'trifluoromethoxy' at the 2-position (as opposed to other halogen/fluoroalkoxy combinations) underscores the critical nature of this exact substitution pattern for desired PPAR-mediated transcriptional activity [1].

PPAR Agonists Metabolic Disease Diabetes Research

Validated Application Scenarios for 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (CAS 1092461-23-8)


PPAR Agonist Lead Optimization and SAR Studies

Researchers developing novel PPAR agonists for type 2 diabetes or dyslipidemia should prioritize this compound. Its specific substitution pattern is explicitly validated in the patent literature as part of the structural genus for PPAR transcription-activating agents [1]. Using a generic analog risks falling outside of validated chemical space, potentially leading to inactive compounds and wasted synthetic effort. The quantitative lipophilicity (XLogP3 = 3.5) provides a baseline for optimizing membrane permeability in this series.

Medicinal Chemistry Building Block for Fluorinated Compound Libraries

This compound serves as a privileged intermediate for constructing libraries of fluorinated molecules. Its distinct physicochemical profile—notably its enhanced lipophilicity (XLogP3 = 3.5) compared to non-halogenated or 5-fluoro analogs—makes it the preferred choice when a balanced combination of increased molecular weight and hydrophobicity is required to improve a lead compound's ADME properties without altering its hydrogen-bonding capacity (TPSA = 46.5 Ų).

Agrochemical Intermediate for Enhanced Metabolic Stability

In agrochemical research, the trifluoromethoxy group is a recognized motif for imparting metabolic stability to herbicides and fungicides. The specific 5-chloro-2-(trifluoromethoxy)phenyl moiety offers a unique electronic and steric profile that can be exploited to design active ingredients with improved resistance to degradation in target organisms or the environment, as supported by class-level inference from related fluorinated aromatic compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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